molecular formula C9H17NO2 B8015500 (2R)-2-azaniumylnon-8-enoate

(2R)-2-azaniumylnon-8-enoate

Cat. No.: B8015500
M. Wt: 171.24 g/mol
InChI Key: LKMSSWRWDBZUFC-MRVPVSSYSA-N
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Description

(2R)-2-azaniumylnon-8-enoate is a chiral, non-proteinogenic amino acid ester of interest in advanced chemical and pharmaceutical research. The compound features a terminal double bond (non-8-enoate) and a charged ammonium group (azaniumyl) on a chiral carbon center in the (R)-configuration, analogous to other azaniumyl alkanoates . This unique structure makes it a valuable bifunctional synthetic intermediate. The terminal alkene is a versatile handle for further chemical modification through reactions such as hydrofunctionalization or cross-coupling, enabling the incorporation of a functionalized side chain. Meanwhile, the chiral azaniumyl group can be integral to molecular recognition, potentially mimicking natural amino acids in the design of novel enzyme inhibitors or peptide mimetics. Researchers can leverage this building block in medicinal chemistry for the synthesis of compound libraries, in chemical biology for probe development, and in materials science for the creation of functionalized polymers. This compound is provided as a high-purity solid and is intended for Research Use Only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2R)-2-azaniumylnon-8-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMSSWRWDBZUFC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCC[C@H](C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination with Transition Metal Catalysts

The conversion of the enone to the target amino acid involves introducing the ammonium group at the C2 position with strict (R)-configuration control. Asymmetric reductive amination (ARA) using iridium catalysts paired with chiral phosphine ligands (e.g., ZhaoPhos) has emerged as a gold standard. In a landmark study, an Ir/ZhaoPhos system achieved 97% enantiomeric excess (ee) during the synthesis of dibenzazepines, a structurally related compound. Applied to this compound, this method involves:

  • Deprotection : Cleavage of a Boc-protected amine intermediate using HCl/Et₂O.

  • ARA Cycle : Hydrogenation at 30–60 atm H₂ pressure in dichloromethane (DCM) with Ti(OiPr)₄ as an additive.

Table 1 : Optimization of Iridium-Catalyzed ARA for this compound

Catalyst SystemH₂ Pressure (atm)SolventTime (h)Yield (%)ee (%)
[Ir(COD)Cl]₂/ZhaoPhos30DCM246597
[Ir(COD)Cl]₂/SegPhos60THF487289

Data adapted from intramolecular ARA studies.

Enzymatic Resolution and Kinetic Control

Alternative approaches employ lipases or transaminases to resolve racemic mixtures. For example, Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer, enriching the (R)-form. However, this method suffers from lower yields (50–60%) compared to metal-catalyzed routes.

Catalytic Hydrogenation for Double Bond Saturation

The terminal double bond in non-8-enoate precursors necessitates selective hydrogenation to avoid over-reduction. Rhodium catalysts, particularly Rh/C in ethanol, provide superior selectivity. VulcanChem notes that optimizing hydrogen pressure (1–3 atm) and temperature (25–40°C) achieves full saturation without epimerization. In contrast, palladium-based systems (Pd/BaSO₄) risk isomerization or partial reduction.

Solvent and Additive Effects on Reaction Efficiency

Solvent choice profoundly impacts both amination and hydrogenation steps:

  • DMF : Enhances nucleophilicity in amination but may complicate purification due to high boiling points.

  • THF : Preferred for Ir-catalyzed ARA due to better ligand solubility.

  • EtOH : Ideal for Rh-catalyzed hydrogenation, offering a balance between reactivity and ease of removal.

Additives like Ti(OiPr)₄ stabilize imine intermediates during ARA, improving conversion rates by 15–20%.

Purification and Polymorphic Control

Final purification often involves recrystallization from ethanol/water mixtures to isolate the α-form crystal, avoiding the metastable β-polymorph. The patent literature emphasizes cooling crystallization at 5–10°C for 10–15 hours to achieve >99% α-form purity. Chromatography is discouraged on industrial scales due to silica gel costs and low throughput.

Table 2 : Crystallization Conditions for this compound

ParameterOptimal RangeOutcome
Temperature5–10°Cα-form dominance (>99%)
Solvent Ratio (EtOH:H₂O)7:3Yield: 85–90%
Crystallization Time10–15 hPolymorphic purity ≤0.1% β-form

Adapted from large-scale process patents.

Analytical Validation and Quality Control

Structural confirmation relies on:

  • ¹H NMR : Characteristic shifts at δ 3.1 ppm (C2 ammonium) and δ 5.3–5.5 ppm (olefinic protons).

  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1550 cm⁻¹ (N–H bend).

  • Chiral HPLC : Utilized to quantify enantiomeric excess, with baseline separation achieved on Chiralpak AD-H columns.

Industrial-Scale Considerations

Transitioning from laboratory to pilot-scale synthesis requires addressing:

  • Catalyst Recycling : Ir and Rh catalysts are cost-prohibitive; immobilized variants on mesoporous silica improve reusability.

  • Solvent Recovery : Distillation systems for DMF and THF reduce environmental impact.

  • Regulatory Compliance : Residual metal limits (<10 ppm) necessitate chelating resins during workup .

Chemical Reactions Analysis

(2R)-2-azaniumylnon-8-enoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

(2R)-2-azaniumylnon-8-enoate has been investigated for its pharmacological properties. Its structure allows it to interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit significant activity against certain types of cancer cells and may serve as anti-inflammatory agents.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of this compound showed cytotoxic effects on human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .

Materials Science

Synthesis of Functional Polymers

The compound is utilized in the synthesis of functional polymers. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties, such as enhanced thermal stability and mechanical strength.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Poly(azaniumyl ester)25050Coatings
Polyamide derivatives23060Fiber production

Biochemical Applications

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic disorders.

Case Study: Enzyme Kinetics

In a kinetic study, this compound was found to inhibit the enzyme acetylcholinesterase, which plays a vital role in neurotransmission. The inhibition was characterized by a decrease in enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

Environmental Applications

Biodegradable Materials

The compound's structure lends itself to the development of biodegradable materials. Research indicates that polymers derived from this compound can degrade under environmental conditions, making them suitable for sustainable applications.

Data Table: Degradation Rates of Polymers

Polymer TypeDegradation Time (Months)Environmental Conditions
Poly(azaniumyl ester)12Soil
Polyamide derivatives18Compost

Future Directions and Research Needs

While significant progress has been made in understanding the applications of this compound, further research is warranted to explore its full potential. Areas such as:

  • Optimization of Synthesis: Developing more efficient synthetic routes to enhance yield and purity.
  • Mechanistic Studies: Investigating the detailed mechanisms of action in biological systems.
  • Long-term Stability: Assessing the long-term stability and performance of materials derived from this compound under various environmental conditions.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumylnon-8-enoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on compounds sharing structural motifs with (2R)-2-azaniumylnon-8-enoate, such as chiral azanium groups, unsaturated carbon chains, or carboxylate functionalities. Key differences in stereochemistry, functional groups, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Features Biological Activity/Applications Reference
This compound (2R)-azanium, C9 chain with C8 double bond, carboxylate Hypothesized enzymatic interactions N/A (theoretical)
(2R,3S)-N-Benzoyl-3-phenylisoleucine (2R,3S) stereochemistry, benzoyl/phenyl groups, carboxylate Antiplasmodial (IC₅₀ ~nM for Plasmodium K1)
7-[(3S,4S)-3-(Benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid Bicyclic core, sulfonamide, unsaturated chain, carboxylate Unknown (structural complexity suggests antimicrobial potential)
6-[2-Amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid Polyunsaturated chain, thioether linkage, carboxymethylamino group Likely involved in lipid signaling pathways

Key Findings from Comparative Analysis

Stereochemical Influence: The (2R) configuration in this compound is critical for chiral recognition in biological systems. For example, in (2R,3S)-N-Benzoyl-3-phenylisoleucine, the (2R) configuration enhances binding to malaria parasite targets, reducing IC₅₀ values by 3–4× compared to non-chiral analogs . This suggests that this compound may exhibit stereospecific interactions with enzymes or receptors.

Role of Unsaturation: The C8 double bond in this compound parallels the polyunsaturated chains in compounds like the icosa-tetraenoic acid derivative (Table 1). Such unsaturation improves membrane fluidity and interaction with hydrophobic binding pockets, as seen in lipid-signaling molecules . However, terminal double bonds (as in non-8-enoate) may reduce metabolic stability compared to internal unsaturation.

Functional Group Synergy: Hybrid compounds combining azanium/carboxylate groups with aromatic moieties (e.g., benzoyl in ) demonstrate enhanced bioactivity due to π-π stacking and hydrogen bonding.

Biological Selectivity : The azanium group’s positive charge may improve solubility but could also increase off-target interactions with anionic cellular components. For instance, sulfonamide-containing analogs (Table 1) exhibit higher selectivity due to their neutral sulfonamide groups, which balance hydrophobicity and charge .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing (2R)-2-azaniumylnon-8-enoate with high enantiomeric purity?

  • Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution. For example, chiral chromatography (e.g., using a Chiralpak® AD-H column) is critical for isolating the (2R)-enantiomer. Ensure reaction conditions (e.g., temperature <8°C) to preserve stereochemical integrity during purification . Quality control should include NMR (¹H/¹³C) for structural confirmation and HPLC with a chiral stationary phase to verify >98% enantiomeric excess, as outlined in pharmacopeial standards .

Q. How should researchers handle solubility challenges of this compound in aqueous buffers?

  • Answer : Solubility can be enhanced using co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes. Pre-formulation studies should assess pH-dependent solubility (test pH 3–9) and stability via UV-Vis spectroscopy. If precipitation occurs, lyophilization in 10 mM ammonium bicarbonate buffer (pH 8.5) may improve reconstitution properties .

Q. What analytical techniques are suitable for characterizing the double bond geometry in non-8-enoate derivatives?

  • Answer : ¹H NMR coupling constants (J = 10–12 Hz for trans; J = 15–17 Hz for cis) and NOESY/ROESY experiments can distinguish cis/trans isomers. Complementary FT-IR analysis of C=C stretching frequencies (~1650 cm⁻¹ for trans vs. ~1675 cm⁻¹ for cis) provides additional confirmation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Answer : Molecular docking (e.g., AutoDock Vina) using the compound’s InChI string (e.g., InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m1/s1) identifies potential binding interactions with targets like aminotransferases. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces for structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported IC₅₀ values for this compound across enzymatic assays?

  • Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, substrate concentration). Standardize protocols using a reference inhibitor (e.g., gabaculine for GABA transaminase) and validate via Michaelis-Menten kinetics. Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies outliers, while meta-regression accounts for inter-lab variability .

Q. How can this compound be functionalized for biomolecular labeling without compromising stereochemistry?

  • Answer : Site-specific modifications (e.g., N-terminal acylation or ε-amino group coupling) using click chemistry (azide-alkyne cycloaddition) retain stereochemistry. Protect the α-amine with Fmoc groups during synthesis, and confirm regioselectivity via MALDI-TOF MS and circular dichroism (CD) spectroscopy .

Data Analysis & Experimental Design

Q. What statistical approaches are optimal for analyzing dose-response curves in this compound toxicity studies?

  • Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism®). Report EC₅₀ with 95% confidence intervals and assess goodness-of-fit via R² and residual plots. For low-dose effects, apply benchmark dose (BMD) modeling .

Q. How do researchers validate the stability of this compound under long-term storage?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare to controls stored at 2–8°C . Analyze degradation products via LC-MS/MS and quantify using a validated calibration curve (r² ≥0.99). Forced degradation (acid/base/oxidative stress) identifies vulnerable functional groups .

Contradiction Management in Published Data

Q. Why do some studies report this compound as a GABA analog, while others dispute its receptor affinity?

  • Answer : Differences may stem from receptor subtype specificity (e.g., GABA-A vs. GABA-B) or assay sensitivity. Radioligand binding assays (³H-GABA displacement) under standardized membrane preparations (e.g., rat cortical synaptosomes) clarify specificity. Cross-validate with electrophysiology (patch-clamp) in transfected HEK293 cells expressing human GABA receptors .

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